molecular formula C12H5N5O10S B7773249 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide CAS No. 34112-76-0

1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide

Cat. No.: B7773249
CAS No.: 34112-76-0
M. Wt: 411.26 g/mol
InChI Key: VPZVHMFYDGAXEW-UHFFFAOYSA-N
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Description

1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide: is a complex organic compound with the molecular formula C12H5N5O10S and a molecular weight of 411.265 g/mol This compound is characterized by its polycyclic aromatic structure, which includes a phenothiazine moiety substituted with nitro groups and a dioxide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide typically involves the nitration of phenothiazine derivatives. The process can be summarized as follows:

    Starting Material: Phenothiazine is used as the starting material.

    Nitration: The phenothiazine is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

    Oxidation: The nitrated phenothiazine is then oxidized to introduce the dioxide functionality. This step may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of phenothiazine are nitrated using industrial nitration equipment.

    Continuous Oxidation: The nitrated product is continuously oxidized in reactors designed for large-scale chemical processes.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a catalyst.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction Products: Amino derivatives of phenothiazine.

    Substitution Products: Various substituted phenothiazine derivatives.

    Oxidation Products: Higher oxidation state compounds with additional oxygen functionalities.

Scientific Research Applications

1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to various biological effects.

    Pathways Involved: It may modulate oxidative stress pathways, inhibit specific enzymes, or interfere with cellular signaling processes.

Comparison with Similar Compounds

1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide can be compared with other similar compounds, such as:

    Phenothiazine: The parent compound, which lacks the nitro and dioxide functionalities.

    1,3,7,9-Tetranitrophenothiazine: Similar in structure but without the dioxide groups.

    Phenothiazine Dioxides: Compounds with dioxide functionalities but different substitution patterns.

Uniqueness

This compound is unique due to its combination of nitro and dioxide groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3,7,9-tetranitro-10H-phenothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5N5O10S/c18-14(19)5-1-7(16(22)23)11-9(3-5)28(26,27)10-4-6(15(20)21)2-8(17(24)25)12(10)13-11/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZVHMFYDGAXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])NC3=C(C=C(C=C3S2(=O)=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5N5O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389352
Record name 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34112-76-0
Record name 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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